molecular formula C11H12FN3 B14871593 (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

(5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No.: B14871593
M. Wt: 205.23 g/mol
InChI Key: XIEHBBIKFHLROE-UHFFFAOYSA-N
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Description

(5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine: is an organic compound that features a fluorine atom, a pyrazole ring, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Chemistry

In chemistry, (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrazole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with anti-inflammatory, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is unique due to the presence of the methyl group on the pyrazole ring and the amine group on the phenyl ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[5-fluoro-2-(2-methylpyrazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)10-3-2-9(12)6-8(10)7-13/h2-6H,7,13H2,1H3

InChI Key

XIEHBBIKFHLROE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=C2)F)CN

Origin of Product

United States

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